molecular formula C16H11Cl3N2O2S B11456080 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide

Cat. No.: B11456080
M. Wt: 401.7 g/mol
InChI Key: VJLCYMMTCDBKTN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide typically involves the reaction of 2-aminobenzenethiol with various aromatic aldehydes or acyl chlorides under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde in the presence of a catalyst such as piperidine in ethanol solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects. The compound may interact with bacterial cell walls or DNA, disrupting their function and leading to antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide is unique due to its specific structural features, such as the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C16H11Cl3N2O2S

Molecular Weight

401.7 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide

InChI

InChI=1S/C16H11Cl3N2O2S/c1-23-12-7-6-9(8-11(12)21-15(22)16(17,18)19)14-20-10-4-2-3-5-13(10)24-14/h2-8H,1H3,(H,21,22)

InChI Key

VJLCYMMTCDBKTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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